molecular formula C23H29ClN2O B1667129 4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride CAS No. 1002331-76-1

4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride

Cat. No.: B1667129
CAS No.: 1002331-76-1
M. Wt: 384.9 g/mol
InChI Key: DEKZAWRGNGHZKY-UHFFFAOYSA-N
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Description

BL-1021 is an orally available small molecule designed for the treatment of neuropathic pain. Neuropathic pain is a complex, chronic state of pain resulting from dysfunctional or injured nerve fibers. BL-1021 was developed to target the activities of anti-neuropathic antidepressant drugs without their common adverse effects .

Scientific Research Applications

BL-1021 has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BL-1021 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of BL-1021 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

BL-1021 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of BL-1021 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from the reactions of BL-1021 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

BL-1021 exerts its effects by interacting with specific molecular targets and pathways involved in neuropathic pain. It acts as an adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters that contribute to pain signaling. This interaction helps to reduce pain perception and improve pain management. The compound’s mechanism of action involves modulation of neurotransmitter release and inhibition of pain pathways .

Comparison with Similar Compounds

BL-1021 is unique compared to other similar compounds due to its specific targeting of adrenergic receptors and its reduced propensity for adverse effects. Similar compounds include:

BL-1021 stands out due to its improved efficacy and safety profile, making it a promising candidate for the treatment of neuropathic pain .

Properties

CAS No.

1002331-76-1

Molecular Formula

C23H29ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c1-25(23(26)13-6-16-24)17-7-12-22-20-10-4-2-8-18(20)14-15-19-9-3-5-11-21(19)22;/h2-5,8-12H,6-7,13-17,24H2,1H3;1H

InChI Key

DEKZAWRGNGHZKY-UHFFFAOYSA-N

SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BL-1021;  BL 1021;  BL1021;  BL-1021 free;  AN-228;  AN 228;  AN228

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride
Reactant of Route 6
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride

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